Cas no 261762-34-9 (5-Bromo-1-chloro-3-fluoro-2-methoxybenzene)
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene
- 4-Bromo-2-chloro-6-fluoroanisole
- Benzene, 5-bromo-1-chloro-3-fluoro-2-methoxy-
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- MDL: MFCD01631477
- Inchi: 1S/C7H5BrClFO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
- InChI Key: IKWHDHGNXXVBHZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)Cl)OC)F
Computed Properties
- Exact Mass: 237.92000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
Experimental Properties
- Density: 1.642±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 242.1±35.0 ºC (760 Torr),
- Flash Point: 100.2±25.9 ºC,
- Refractive Index: 1.5480
- Solubility: Almost insoluble (0.057 g/l) (25 º C),
- PSA: 9.23000
- LogP: 3.25020
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064015-25g |
4-Bromo-2-chloro-6-fluoroanisole |
261762-34-9 | 95% | 25g |
$417.52 | 2023-09-02 | |
| TRC | B415013-100mg |
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene |
261762-34-9 | 100mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B415013-250mg |
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene |
261762-34-9 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B415013-500mg |
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene |
261762-34-9 | 500mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B415013-1g |
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene |
261762-34-9 | 1g |
$ 75.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857769-1g |
5-bromo-1-chloro-3-fluoro-2-methoxybenzene |
261762-34-9 | ≥98% | 1g |
¥319.00 | 2022-09-29 | |
| Fluorochem | 005576-250mg |
4-Bromo-2-chloro-6-fluoroanisole |
261762-34-9 | 95% | 250mg |
£21.00 | 2022-03-01 | |
| Fluorochem | 005576-1g |
4-Bromo-2-chloro-6-fluoroanisole |
261762-34-9 | 95% | 1g |
£35.00 | 2022-03-01 | |
| Fluorochem | 005576-5g |
4-Bromo-2-chloro-6-fluoroanisole |
261762-34-9 | 95% | 5g |
£128.00 | 2022-03-01 | |
| Fluorochem | 005576-10g |
4-Bromo-2-chloro-6-fluoroanisole |
261762-34-9 | 95% | 10g |
£232.00 | 2022-03-01 |
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene Suppliers
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene
Professional Introduction to 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene (CAS No: 261762-34-9)
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene, with the CAS number 261762-34-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic heterocyclic compound features a benzene ring substituted with bromine, chlorine, fluorine, and methoxy groups, making it a versatile intermediate in the development of various chemical entities.
The structural configuration of 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene imparts unique electronic and steric properties that make it valuable in synthetic chemistry. The presence of multiple halogen atoms enhances its reactivity, allowing for further functionalization through nucleophilic aromatic substitution, cross-coupling reactions, and other palladium-catalyzed transformations. These characteristics are particularly useful in the construction of complex molecular architectures, which are often required in medicinal chemistry.
In recent years, the demand for specialized intermediates like 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene has surged due to their applications in the synthesis of biologically active compounds. The pharmaceutical industry relies heavily on such intermediates to develop novel drugs targeting various diseases. For instance, fluorinated aromatic compounds have shown promise in the treatment of cancer, inflammation, and infectious diseases due to their ability to modulate enzyme activity and interact with biological receptors.
The role of fluorine in medicinal chemistry cannot be overstated. It is well-documented that fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules. In particular, fluoroaromatics have been extensively studied for their potential in oncology. Researchers have discovered that compounds containing fluorine exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts. This has led to the development of several FDA-approved drugs that incorporate fluoroaromatic moieties.
5-Bromo-1-chloro-3-fluoro-2-methoxybenzene serves as a crucial building block in the synthesis of such fluorinated drugs. Its halogenated structure allows for easy introduction of additional functional groups through a variety of chemical reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to attach aryl or vinyl groups to the benzene ring, thereby expanding the compound's utility in drug design.
The methoxy group in 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene also contributes to its versatility. Methoxy-substituted aromatics are known for their role as electron-donating groups, which can influence the electronic properties of the molecule. This feature is particularly useful in designing molecules with specific binding affinities or metabolic profiles. Additionally, methoxy groups can be easily modified or removed through oxidation or demethylation reactions, providing further synthetic flexibility.
In academic research, 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene has been utilized in studies aimed at understanding the mechanisms of drug metabolism and transport. By incorporating isotopically labeled versions of this compound, researchers can track its degradation pathways and interactions with biological systems. Such studies are essential for optimizing drug formulations and predicting potential side effects.
The synthesis of 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene itself is an intricate process that requires careful control of reaction conditions. Typically, it is prepared through multi-step organic transformations starting from commercially available precursors such as anisole (methoxybenzene). The introduction of bromine and chlorine at specific positions on the benzene ring necessitates precise selection of reagents and catalysts to achieve high regioselectivity.
The industrial production of this compound often involves hazardous conditions due to the reactivity of halogenated intermediates. However, advancements in green chemistry have led to the development of more sustainable synthetic routes. For instance, catalytic methods that minimize waste and energy consumption are being explored as alternatives to traditional approaches.
The applications of 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene extend beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, halogenated aromatics are used as intermediates in the synthesis of pesticides and herbicides. Their ability to interact with biological targets makes them effective at controlling pests while minimizing environmental impact.
In materials science, fluorinated aromatic compounds contribute to the development of advanced materials with unique properties. For example, they can be incorporated into polymers to enhance thermal stability or into liquid crystals for display technologies. The versatility of these compounds makes them indispensable in various industrial applications.
The future prospects for 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene are promising as research continues to uncover new synthetic methods and applications. The growing demand for fluorinated drugs ensures that this intermediate will remain a cornerstone in medicinal chemistry for years to come. As technology advances, more efficient and environmentally friendly synthetic routes will likely be developed, further solidifying its importance in both academic and industrial settings.
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